molecular formula C10H8FN B2736735 7-Fluoro-3-methylisoquinoline CAS No. 2073126-59-5

7-Fluoro-3-methylisoquinoline

Cat. No.: B2736735
CAS No.: 2073126-59-5
M. Wt: 161.179
InChI Key: XJDCFJTZKGPPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.

Preparation Methods

The synthesis of 7-Fluoro-3-methylisoquinoline can be achieved through several routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically requires specific reaction conditions, such as the use of metal catalysts or catalyst-free processes in water . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

7-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield isoquinoline derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroisoquinoline derivatives .

Scientific Research Applications

7-Fluoro-3-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

7-Fluoro-3-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

7-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCFJTZKGPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.